molecular formula C11H14BCl2NO4 B2548711 4-Boc-amino-3,5-dichlorophenylboronic acid CAS No. 2377609-93-1

4-Boc-amino-3,5-dichlorophenylboronic acid

Cat. No.: B2548711
CAS No.: 2377609-93-1
M. Wt: 305.95
InChI Key: LFCFAVKISHNFNI-UHFFFAOYSA-N
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Description

4-Boc-amino-3,5-dichlorophenylboronic acid (CAS 2377609-93-1) is a high-value boronic acid derivative designed for advanced research and development applications. This compound features a protected Boc (tert-butoxycarbonyl) amine group, which is crucial for modern multi-step synthetic strategies, particularly in the construction of complex molecules for pharmaceutical research . With the molecular formula C11H14BCl2NO4 and a molecular weight of 305.95 g/mol, it serves as a vital building block in organic synthesis . Its primary research value lies in its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This makes it indispensable for medicinal chemists synthesizing novel compound libraries, and for creating sophisticated scaffolds used in drug discovery, pesticide development, and dye intermediates . The presence of the boronic acid functional group is the key to its mechanism of action, enabling it to transmetalate with palladium catalysts in cross-coupling reactions to connect aromatic systems efficiently. The Boc-protected amino group enhances the molecule's stability during synthetic sequences and can be readily deprotected under mild acidic conditions to reveal a free amine, allowing for further functionalization . This compound is offered in high purity, often exceeding 95% or 99%, as confirmed by analytical methods such as HPLC, LCMS, GCMS, and NMR to ensure reliability and reproducibility in sensitive research applications . It is supplied as a solid and should be stored in a freezer at -20°C to maintain stability . This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use .

Properties

IUPAC Name

[3,5-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BCl2NO4/c1-11(2,3)19-10(16)15-9-7(13)4-6(12(17)18)5-8(9)14/h4-5,17-18H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCFAVKISHNFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)NC(=O)OC(C)(C)C)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BCl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Strategies for Arylboronic Acids, with Focus on Dichlorinated and Boc Protected Amino Derivatives

Established Methodologies for Arylboronic Acid Synthesis

The synthesis of arylboronic acids can be broadly categorized into two main strategies: borylation protocols, which involve the formation of a carbon-boron bond on a pre-existing aromatic ring, and direct boronation approaches.

Borylation Protocols

Borylation protocols are the most common methods for preparing arylboronic acids and can be further subdivided into the borylation of aryl halides and the catalytic C-H borylation of arenes.

The palladium-catalyzed cross-coupling of aryl halides with a diboron reagent, often referred to as the Miyaura borylation, is a widely used and robust method for the synthesis of arylboronic esters, which can then be hydrolyzed to the corresponding boronic acids. nih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. A variety of aryl halides (iodides, bromides, and chlorides) can be used as substrates. google.com

A significant advancement in this area is the direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron (B₂(OH)₄), which avoids the need for a separate hydrolysis step. fishersci.co.ukbris.ac.ukgoogle.com This method is often more atom-economical and can be performed under milder conditions. u-tokyo.ac.jp The choice of catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. msu.edu

Table 1: Comparison of Borylation Reagents for Aryl Halides

Borylation ReagentPrecursor for Boronic AcidCommon CatalystKey Advantages
Bis(pinacolato)diboron (B₂pin₂)Arylboronic esters (require hydrolysis)PdCl₂(dppf), Pd(OAc)₂Good stability, widely used. nih.gov
Tetrahydroxydiboron (B₂(OH)₄)Arylboronic acids (direct synthesis)Pd(OAc)₂, RuPhos Pd G3More atom-economical, avoids hydrolysis. fishersci.co.uku-tokyo.ac.jp

Direct C-H borylation has emerged as a powerful tool for the synthesis of arylboronic acids, as it circumvents the need for pre-functionalized aryl halides. nih.gov This transformation is typically catalyzed by iridium complexes, often with bipyridine-based ligands. mdpi.com The regioselectivity of the reaction is a key challenge and is often controlled by steric factors, with borylation occurring at the least hindered C-H bond. ambeed.com This method is particularly useful for the late-stage functionalization of complex molecules. nih.gov

Recent advancements have focused on developing new catalysts and ligands to control the regioselectivity and expand the substrate scope of C-H borylation reactions. researchgate.net While highly efficient for many substrates, the synthesis of specific isomers of highly substituted arenes can still be challenging.

Direct Boronation Approaches

Direct boronation involves the reaction of an organometallic species, typically an aryllithium or Grignard reagent, with a boron electrophile, such as a trialkyl borate (B1201080). This is one of the oldest methods for preparing arylboronic acids. nih.gov The reaction proceeds through the formation of a boronate ester, which is then hydrolyzed to the boronic acid.

This approach is highly effective for a wide range of substrates; however, its functional group tolerance is limited due to the high reactivity of the organometallic intermediates. nih.gov The reaction is typically carried out at low temperatures to avoid side reactions.

Synthetic Pathways to Dichlorophenylboronic Acid Derivatives

The synthesis of dichlorophenylboronic acids follows the general principles outlined above. The specific substitution pattern of the chlorine atoms on the aromatic ring can influence the choice of synthetic route.

Specific Methods for 3,5-Dichlorophenylboronic Acid Formation

3,5-Dichlorophenylboronic acid is a commercially available compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. researchgate.netbldpharm.com It can be synthesized through several methods, including the Grignard-based approach starting from 1-bromo-3,5-dichlorobenzene.

A plausible and commonly employed synthetic strategy for the more complex 4-Boc-amino-3,5-dichlorophenylboronic acid would involve a multi-step sequence, leveraging established methodologies. A likely synthetic route would commence with a suitable precursor, such as 4-amino-1-bromo-3,5-dichlorobenzene.

The initial step would involve the protection of the amino group as its tert-butyloxycarbonyl (Boc) derivative. This is a standard procedure in organic synthesis, typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This protection is crucial to prevent interference from the acidic proton of the amino group in subsequent steps.

Following the protection of the amino group, a halogen-metal exchange reaction, most commonly a lithium-halogen exchange, would be performed on the bromo-substituted position. This is typically achieved by treating the Boc-protected aryl bromide with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures. nih.gov

The resulting aryllithium species is then quenched with a boron electrophile, such as triisopropyl borate or trimethyl borate. This step forms the boronate ester intermediate. Finally, acidic hydrolysis of the boronate ester yields the desired this compound. A similar strategy has been successfully employed in the synthesis of 4-amino-3-fluorophenylboronic acid, which involved the protection of the amine, lithium-bromine exchange, reaction with trimethyl borate, and subsequent hydrolysis. researchgate.net

Table 2: Proposed Synthetic Route for this compound

StepReactionReagentsPurpose
1Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine)Protect the amino group. organic-chemistry.org
2Lithiationn-Butyllithium or sec-ButyllithiumGenerate an aryllithium intermediate. nih.gov
3BorylationTriisopropyl borate or Trimethyl borateIntroduce the boronic ester functionality. researchgate.net
4HydrolysisAcidic workup (e.g., dilute HCl)Convert the boronate ester to the boronic acid. researchgate.net

This strategic combination of protecting group chemistry with classic organometallic and borylation reactions provides a reliable pathway to access highly functionalized arylboronic acids like this compound, which are valuable building blocks in medicinal chemistry and materials science.

Synthesis of Positional Isomers of Dichlorophenylboronic Acids (e.g., 2,3-, 2,5-, 3,4-Dichlorophenylboronic Acid)

The synthesis of dichlorophenylboronic acids typically begins with a corresponding dichlorohalobenzene. A common and effective method involves the formation of an organometallic intermediate—either a Grignard reagent or an organolithium species—which is then reacted with a trialkyl borate ester, followed by acidic hydrolysis to yield the desired boronic acid.

The general approach can be summarized as follows:

Formation of the Organometallic Reagent : A dichlorohalobenzene (e.g., 1-bromo-3,4-dichlorobenzene) is reacted with magnesium turnings to form a Grignard reagent or with an organolithium reagent like n-butyllithium at low temperatures (e.g., -60°C to -78°C) to perform a lithium-halogen exchange.

Borylation : The resulting organometallic compound is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The borate ester acts as an electrophile for the nucleophilic aryl group.

Hydrolysis : The intermediate boronate ester is hydrolyzed, typically with an aqueous acid (e.g., HCl or H₂SO₄), to afford the final dichlorophenylboronic acid.

For instance, the preparation of (3,4-Dichlorophenyl)boronic acid can be achieved by converting a bromo(3,4-dichlorophenyl)magnesium Grignard reagent with a trialkylborate at low temperatures. google.com This method is carefully controlled to minimize the formation of diarylborinic acid side products. google.com

Alternative methods include transition-metal-catalyzed borylation of aryl halides, which has seen significant advancement. rsc.orgnih.gov Palladium, nickel, and copper catalysts can be used to couple aryl halides with diboron reagents like bis(pinacolato)diboron (B₂pin₂). rsc.orgnih.govrsc.org More recently, transition-metal-free radical borylation methods have also been developed. organic-chemistry.org

Protecting Group Strategies in Aminoarylboronic Acid Synthesis

The synthesis of aminoarylboronic acids presents a challenge due to the nucleophilic and basic nature of the amino group, which can interfere with the organometallic intermediates required for borylation. Therefore, the amino group must be "protected" by converting it into a less reactive functional group that can be removed later in the synthetic sequence.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. fishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.ukgsconlinepress.com

The key advantages of the Boc group are:

Stability : It is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This allows for selective reactions at other parts of the molecule.

Orthogonality : Its stability to base allows it to be used in conjunction with other protecting groups that are removed under basic conditions, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group. google.com

Mild Removal : The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk The mechanism involves the formation of a stable tert-butyl cation, which prevents harsh conditions that could degrade the target molecule.

By converting the amine to a carbamate, the Boc group effectively deactivates the nitrogen's nucleophilicity and basicity, preventing it from interfering with subsequent borylation steps.

The general strategy for preparing Boc-protected aminoarylboronic acids combines the principles of amine protection and arylboronic acid synthesis. The sequence usually involves first protecting the amino group of a suitable haloaniline, followed by the introduction of the boronic acid moiety.

The synthesis of 4-Boc-aminophenylboronic acid serves as a fundamental example. A common route starts from 4-bromoaniline.

Synthetic Scheme for 4-Boc-aminophenylboronic Acid:

Boc Protection : 4-bromoaniline is reacted with di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent (e.g., THF or dichloromethane) to yield tert-butyl (4-bromophenyl)carbamate.

Lithium-Halogen Exchange : The resulting aryl bromide is cooled to a low temperature (-78 °C) and treated with a strong base like n-butyllithium to form an aryllithium intermediate.

Borylation and Hydrolysis : The aryllithium is quenched with a trialkyl borate (e.g., triisopropyl borate). The reaction mixture is then allowed to warm to room temperature before being hydrolyzed with aqueous acid to yield 4-Boc-aminophenylboronic acid.

This strategy has been successfully applied to synthesize various analogs, such as 4-amino-3-fluorophenylboronic acid, where the amine group of 4-bromo-2-fluoroaniline is first protected before the lithium-bromine exchange and borylation sequence. researchgate.netpitt.edu

The synthesis of the target compound, this compound, requires a starting material that incorporates the dichlorinated aniline (B41778) core. A plausible and efficient synthetic route would start from 4-bromo-2,6-dichloroaniline.

Proposed Synthetic Route:

Step 1: Boc Protection of 4-bromo-2,6-dichloroaniline The commercially available 4-bromo-2,6-dichloroaniline is dissolved in an appropriate solvent like tetrahydrofuran (THF). It is then treated with di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine or DMAP as a catalyst) to afford tert-butyl (4-bromo-2,6-dichlorophenyl)carbamate. The reaction progress is monitored until the starting aniline is consumed.

Step 2: Borylation via Lithium-Halogen Exchange The protected aryl bromide is dissolved in an anhydrous ether solvent such as THF or diethyl ether and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). An organolithium reagent, typically n-butyllithium, is added dropwise to perform a lithium-halogen exchange, generating a highly reactive aryllithium species.

Step 3: Reaction with Borate Ester and Hydrolysis The aryllithium intermediate is immediately quenched by the addition of a trialkyl borate, such as triisopropyl borate [B(Oi-Pr)₃]. The reaction is kept at low temperature before being allowed to warm gradually. Finally, an acidic workup with aqueous HCl is performed to hydrolyze the boronate ester, yielding the final product, this compound.

This integrated approach, leveraging the robust and reliable Boc protecting group strategy with well-established organometallic borylation methods, provides a clear and effective pathway to complex, multifunctionalized arylboronic acids like this compound, making them accessible for further use in medicinal chemistry and materials science.

Q & A

Q. What is the synthetic utility of the Boc-protected amine in 4-Boc-amino-3,5-dichlorophenylboronic acid for Suzuki-Miyaura cross-coupling reactions?

The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine during boronic acid synthesis and subsequent reactions. This prevents unwanted side reactions (e.g., oxidation or coordination with metal catalysts) while preserving the boronic acid's reactivity for coupling. Post-coupling, the Boc group can be removed under mild acidic conditions (e.g., TFA or HCl in dioxane) to regenerate the free amine for further functionalization. Similar strategies are employed for amino-substituted phenylboronic acids in coupling reactions .

Q. How can researchers optimize purification methods for this compound to ensure high purity (>95%)?

Recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or column chromatography with silica gel and a gradient eluent (e.g., dichloromethane/methanol) is recommended. Purity validation via HPLC (C18 column, UV detection at 254 nm) or 1H^1H/11B^{11}B NMR is critical. Storage at 0–6°C in inert atmospheres minimizes boronic acid degradation, as observed in analogous halogenated phenylboronic acids .

Advanced Research Questions

Q. What experimental strategies mitigate dehalogenation side reactions during palladium-catalyzed couplings with this compound?

Dehalogenation of chlorinated aryl boronic acids can occur under harsh conditions. To suppress this:

  • Use mild bases (e.g., K2 _2CO3_3) and low temperatures (25–50°C).
  • Employ Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to enhance selectivity for cross-coupling over β-hydride elimination.
  • Monitor reaction progress via LC-MS to detect intermediates. Similar approaches are validated for dichlorophenylboronic acid derivatives .

Q. How does steric hindrance from the Boc group influence coupling efficiency in sterically demanding substrates?

The Boc group introduces steric bulk, potentially slowing transmetallation steps in Suzuki reactions. To counteract this:

  • Increase catalyst loading (1–5 mol% Pd).
  • Use microwave-assisted heating to accelerate kinetics.
  • Optimize solvent polarity (e.g., toluene/water mixtures) to improve solubility. Comparative studies on carboxy-substituted phenylboronic acids suggest steric effects reduce yields by ~15–20% unless conditions are tuned .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 11B^{11}B NMR (δ ~30 ppm for boronic acids) confirms boron environment integrity. 1H^1H NMR detects Boc-group protons (δ ~1.3 ppm, singlet).
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+) and detects hydrolyzed byproducts.
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1700 cm1^{-1} (Boc carbonyl) validate functional groups. These methods align with characterization protocols for structurally related boronic acids .

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